2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane
Description
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane is a 1,3-dioxolane derivative featuring a phenoxymethyl substituent with a para-cyano group on the aromatic ring. The 1,3-dioxolane core is a five-membered ring containing two oxygen atoms, which confers rigidity and influences electronic properties.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-7-9-1-3-10(4-2-9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRQGUDHVZDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590168 | |
| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850350-15-1 | |
| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane typically involves the reaction of 4-cyanophenol with 2-chloromethyl-1,3-dioxolane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the dioxolane ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to bind to proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
2-(7'-Theophyllinemethyl)-1,3-dioxolane (Doxophylline)
- Structure : A theophylline-methyl group is attached to the dioxolane ring.
- Metabolism : Undergoes regioselective oxidation at the dioxolane C2 position, leading to ring opening and formation of a 2'-hydroxyethyl ester metabolite . Only 5% of the parent compound is metabolized, indicating relative stability.
- Comparison: The cyano group in 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane may reduce metabolic susceptibility compared to the methylene group in doxophylline due to its electron-withdrawing nature.
2-(2-Iodoethyl)-1,3-dioxolane
- Structure : Contains an iodoethyl substituent.
- Reactivity : The iodine atom facilitates nucleophilic substitution reactions, making it useful in synthetic chemistry (e.g., nickel-catalyzed carboboration of glycals) .
- Comparison: The cyano group in the target compound may instead participate in polar interactions or reduction reactions (e.g., conversion to amines), differing from iodine’s leaving-group behavior.
2-(2,4-Dichlorophenyl)-1,3-dioxolane Derivatives
Halogenated Derivatives
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
- Structure : Chloropropyl and fluorophenyl substituents.
- Properties : Liquid with molecular weight 244.69 g/mol. Halogen atoms influence boiling points and synthetic utility (e.g., as intermediates in drug synthesis) .
2-(2-Chloroethyl)-4-methyl-1,3-dioxolane
Bulky and Steric Derivatives
2-(1,1-Dimethylethyl)-4-phenyl-1,3-dioxolane
- Structure : Features a tert-butyl group.
Heterocyclic and Functionalized Derivatives
2-(2-Furyl)-1,3-dioxolane
- Application : Used in oxidative homocoupling reactions to synthesize bifurfural, a biobased polymer precursor .
- Comparison: The furyl group introduces conjugated π-systems, while the cyano group in the target compound may enable hydrogen bonding or dipole interactions.
2-(Phenylethenyl)-1,3-dioxolane
- Comparison: The cyano group’s electron-withdrawing nature may reduce reactivity in addition reactions compared to the vinyl group.
Data Tables
Table 1: Physical and Chemical Properties of Selected 1,3-Dioxolane Derivatives
Key Research Findings
- Synthetic Utility: Halogenated dioxolanes (e.g., iodoethyl, chloropropyl) are favored in cross-coupling reactions, whereas cyano-substituted derivatives may serve as precursors for amines or carboxylic acids .
- Biological Activity : Electron-withdrawing groups (e.g., -Cl, -CN) enhance antifungal activity but may reduce bioavailability due to increased polarity .
- Metabolic Stability : Dioxolane rings with electron-withdrawing substituents (e.g., -CN) are likely more resistant to oxidative metabolism compared to alkyl-substituted analogs .
Biological Activity
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₁H₉N₃O₂
- CAS Number : 850350-15-1
- Molecular Structure : The compound contains a dioxolane ring, which is known for its role as a versatile building block in organic synthesis.
The precise mechanism of action for this compound remains under investigation. However, its structural features suggest potential interactions with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could modulate receptor activity, particularly in neurotransmitter systems.
Biological Activity Overview
Recent studies have highlighted the biological activity of related dioxolane compounds. For instance, a series of new 1,3-dioxolanes demonstrated significant antibacterial and antifungal properties:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Compound 1 | 625–1250 (against S. aureus) | Not tested |
| Compound 2 | 500 (against S. epidermidis) | 250 (against C. albicans) |
| Compound 3 | 1000 (against E. faecalis) | Not tested |
These findings suggest that modifications to the dioxolane structure can significantly influence biological activity.
Case Studies
- Antibacterial Activity : A study focused on synthesizing various dioxolane derivatives revealed that many exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship indicated that specific substituents enhanced efficacy.
- Antifungal Activity : Another investigation into dioxolanes found that certain derivatives showed promising antifungal activity against Candida albicans, with some compounds achieving low MIC values indicative of strong antifungal properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
